Z-Cys(pmeobzl)-OH
Overview
Description
Z-Cys(pmeobzl)-OH, also known as Z-Cysteine p-Methoxybenzyl ester, is a cysteine derivative with a protecting group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides.
Reduction: The protecting group can be removed by reduction, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the target functional group.
Major Products Formed:
Disulfides: Formed through oxidation reactions.
Deprotected Cysteine: Resulting from the reduction of the benzyl protecting group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Z-Cys(pmeobzl)-OH is extensively used in scientific research due to its stability and versatility:
Peptide Synthesis: It serves as a protecting group for cysteine residues in peptide synthesis, preventing unwanted side reactions.
Protein Chemistry: Used in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicinal Chemistry: Employed in the design and synthesis of therapeutic peptides and small molecules.
Biomolecular Research: Utilized in the modification of biomolecules for various biochemical assays and studies.
Mechanism of Action
The mechanism by which Z-Cys(pmeobzl)-OH exerts its effects involves its role as a protecting group for cysteine residues:
Protecting Group: The p-methoxybenzyl group protects the thiol group of cysteine, preventing oxidation and unwanted reactions.
Molecular Targets: The protected cysteine can be selectively deprotected to form free thiol groups, which can then react with other molecules or participate in enzymatic reactions.
Pathways Involved: The deprotection and subsequent reactions are crucial in peptide synthesis and protein modification pathways.
Comparison with Similar Compounds
Z-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Z-Cys(Acm)-OH: Cysteine with an acetamidomethyl protecting group.
Z-Cys(But)-OH: Cysteine with a tert-butyl protecting group.
Uniqueness:
Z-Cys(pmeobzl)-OH is unique due to its stability under various reaction conditions and its ease of deprotection, making it a preferred choice in peptide synthesis and biochemical research.
Properties
IUPAC Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVJYICKMMKHE-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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